

Validating the specificity of EPZ004777 through kinase profiling

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Compound of Interest

Compound Name: EPZ004777

Cat. No.: B607349

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Validating the Specificity of EPZ004777: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).^[1] Its specificity is a critical attribute for its utility as a chemical probe and its potential as a therapeutic agent, particularly in the context of MLL-rearranged leukemias. This guide provides a comparative analysis of **EPZ004777**'s specificity, primarily against other methyltransferases, based on available experimental data. While comprehensive kinase profiling data for **EPZ004777** is not readily available in the public domain, its remarkable selectivity over other S-adenosylmethionine (SAM)-dependent enzymes underscores its targeted mechanism of action.

Executive Summary

EPZ004777 exhibits exceptional potency and selectivity for its primary target, DOT1L. In cell-free assays, it demonstrates an IC₅₀ of 0.4 nM for DOT1L, with over 1,200-fold selectivity against other tested protein methyltransferases (PMTs).^[1] This high degree of specificity minimizes off-target effects, making it a valuable tool for studying DOT1L biology and a promising candidate for targeted cancer therapy. This guide will delve into the available quantitative data, detail the experimental protocols used for its validation, and provide a visual representation of its mechanism and the workflows for its characterization.

Comparative Specificity of DOT1L Inhibitors

The primary competitor to **EPZ004777** is Pinometostat (EPZ-5676), another potent and selective DOT1L inhibitor. Both compounds are SAM-competitive inhibitors and have been extensively studied in preclinical and clinical settings.

Compound	Target	IC50 / Ki	Selectivity	Reference
EPZ004777	DOT1L	IC50: 0.4 nM	>1,200-fold vs. other PMTs	[1]
Pinometostat (EPZ-5676)	DOT1L	Ki: 80 pM	>37,000-fold vs. other PMTs	[2]

Note: While the prompt requested kinase profiling, the available data for **EPZ004777** and its direct competitor focuses on selectivity against other methyltransferases, which are the more relevant off-targets given their shared cofactor, SAM.

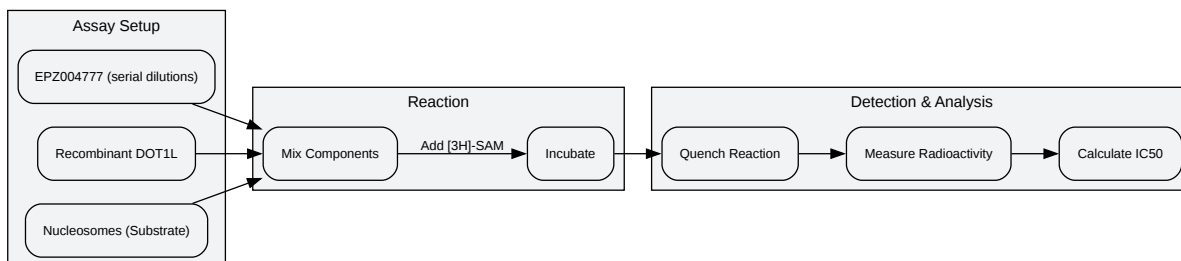
DOT1L Signaling Pathway and Inhibition

DOT1L is the sole known histone methyltransferase that methylates lysine 79 of histone H3 (H3K79). This methylation is associated with active transcription. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of H3K79 at target genes like HOXA9 and MEIS1, driving leukemogenesis. **EPZ004777** acts as a competitive inhibitor of the SAM binding site on DOT1L, preventing the transfer of a methyl group to H3K79 and thereby repressing the expression of these oncogenic genes.

DOT1L Signaling Pathway and Inhibition by EPZ004777

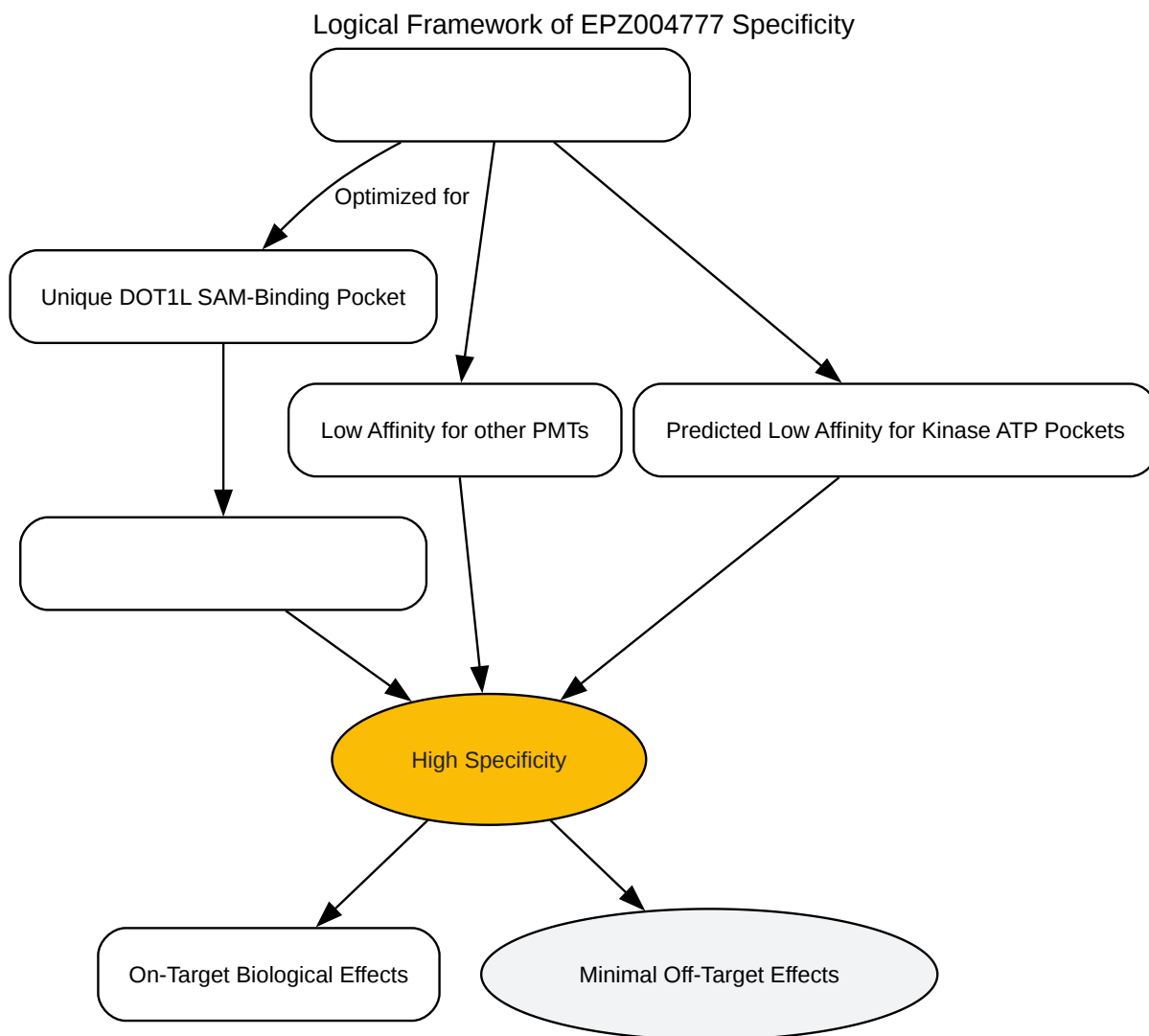


Biochemical Assay Workflow for DOT1L Inhibition



Cell-Based Assay Workflow for H3K79 Methylation





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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com